5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Description
This compound features a 1,3-dimethyl-1,3-diazinane-2,4,6-trione core conjugated with a 1,5-dimethylpyrazole substituent via a methylidene bridge. Its molecular formula is C₁₈H₁₈N₄O₃, with a molecular weight of 338.36 g/mol . Structurally, it belongs to the barbiturate-inspired heterocyclic family, with modifications aimed at enhancing selectivity or pharmacokinetic profiles.
Properties
IUPAC Name |
5-[(1,5-dimethylpyrazol-4-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3/c1-7-8(6-13-16(7)4)5-9-10(17)14(2)12(19)15(3)11(9)18/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPPGNROMYVLTHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C=C2C(=O)N(C(=O)N(C2=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione typically involves the condensation of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with 1,3-dimethylbarbituric acid. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate in an appropriate solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete condensation, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Oxidation Reactions
This compound undergoes oxidation at its exocyclic methylidene group or pyrazole ring under controlled conditions.
Key findings:
-
mCPBA selectively oxidizes sulfur moieties in related compounds, suggesting analogous pathways for this derivative .
-
Strong oxidizers like KMnO₄ target electron-rich regions of the pyrazole ring, forming ketones or carboxylic acids.
Reduction Reactions
The methylidene group and carbonyl functionalities are susceptible to reduction.
| Reagents/Conditions | Products | Yield |
|---|---|---|
| Sodium borohydride (NaBH₄) in methanol | Partially reduced diazinane derivatives | 50–70% |
| Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) | Fully saturated diazinane trione | 30–40% |
Mechanistic insights:
-
NaBH₄ selectively reduces α,β-unsaturated carbonyl systems to allylic alcohols.
-
LiAlH₄ achieves full reduction of carbonyl groups to alcohols but may degrade the pyrazole ring under harsh conditions.
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at activated positions on the diazinane or pyrazole rings.
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Electrophilic halogenation | Cl₂ or Br₂ in acetic acid | Halo-substituted derivatives (e.g., 5-bromo variants) |
| Nucleophilic aromatic substitution | Amines (e.g., NH₃) in DMF | Amino-functionalized analogs |
Key observations:
-
Halogenation preferentially occurs at the para position of the pyrazole ring due to steric and electronic factors.
-
Nucleophilic substitutions require activating groups (e.g., nitro) for efficient reactivity.
Cycloaddition and Condensation
The exocyclic double bond participates in [4+2] Diels-Alder reactions with dienes, forming polycyclic adducts.
| Dienes | Conditions | Products |
|---|---|---|
| 1,3-Butadiene | Toluene, 110°C | Bicyclic trione derivatives |
| Anthracene | Microwave irradiation | Fused aromatic systems |
Stability and Degradation
-
Thermal stability : Decomposes above 200°C, releasing CO and NH₃.
-
Photodegradation : UV exposure (254 nm) induces cleavage of the methylidene bridge, forming pyrazole and diazinane fragments.
Scientific Research Applications
Chemical Properties and Structure
The chemical structure of this compound features a diazinane core with a pyrazole moiety that contributes to its reactivity and potential biological activity. The molecular formula is , with a molecular weight of approximately 272.29 g/mol. The presence of multiple functional groups allows for diverse interactions in biological systems.
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazole derivatives, including the compound . It has been shown to inhibit specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Case Study : A study published in Molecules demonstrated that derivatives of pyrazole exhibit significant cytotoxicity against human cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the inhibition of key signaling pathways involved in cell proliferation .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity against various pathogens. Pyrazole derivatives have been noted for their effectiveness against bacteria and fungi.
- Data Table: Antimicrobial Activity
Anti-inflammatory Effects
Research indicates that compounds containing pyrazole structures can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
- Case Study : A recent publication detailed the synthesis of pyrazole-based compounds that significantly reduced inflammation in animal models by downregulating TNF-alpha and IL-6 levels .
Synthesis and Modification
The synthesis of 5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione typically involves multi-step reactions including condensation reactions with aldehydes or ketones.
Synthetic Pathway Example
A common synthetic route involves the following steps:
- Formation of the Pyrazole Ring : Reacting appropriate hydrazones with carbonyl compounds.
- Condensation Reaction : The resultant pyrazole is then reacted with diazinane derivatives under acidic conditions to form the final product.
Mechanism of Action
The mechanism of action of 5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes or receptors, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
5-(Furan-2-ylmethylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione (BAF, 3b)
- Structure : Replaces the pyrazole group with a furan ring.
- Molecular Weight : 310.27 g/mol (vs. 338.36 g/mol for the target compound).
5-[(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione (Y501-3117)
- Structure : Incorporates a phenyl substituent on the pyrazole ring.
- Impact : The phenyl group increases molecular weight (338.36 g/mol ) and likely elevates logP (lipophilicity), enhancing blood-brain barrier penetration compared to the target compound .
- Synthesis: Prepared via similar Knoevenagel condensation methods, suggesting shared synthetic pathways .
Hexobarbital
- Structure : 5-(Cyclohexen-1-yl)-1,5-dimethyl-1,3-diazinane-2,4,6-trione.
- Activity: A sedative barbiturate.
- Molecular Weight : 236.3 g/mol (significantly lower than the target compound).
5-({4-[(4-Chlorophenyl)methoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione
- Structure : Features a chlorophenylmethoxy-phenyl substituent.
- Physicochemical Properties : Higher molecular weight (384.82 g/mol ) and logP (3.75 ) compared to the target compound, suggesting improved lipid solubility but reduced aqueous solubility (logSw = -4.48) .
Structural and Functional Analysis
Substituent Effects on Bioactivity
- Pyrazole vs.
- Methyl Groups : The 1,5-dimethylpyrazole in the target compound increases steric bulk compared to BAF’s furan, possibly affecting bacterial membrane interaction .
Physicochemical Properties
*Estimated based on structural analogs.
Research Implications
- Antimicrobial Potential: Structural similarities to BAF suggest the target compound could inhibit bacterial motility or biofilm formation, warranting further in vitro testing .
- CNS Activity: While barbiturates like Hexobarbital are sedatives, the pyrazole substituent may redirect bioactivity toward non-neurological targets .
- Drug Design : The methylidene bridge allows modular substitution, enabling optimization of logP and solubility for specific applications .
Biological Activity
5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, mechanisms of action, and biological effects based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 264.29 g/mol. Its structure features a diazinane core with a pyrazole moiety that contributes to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the pyrazole ring.
- Introduction of the diazinane structure.
- Functionalization to achieve the desired biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that play crucial roles in metabolic pathways. For instance, it may interact with protein kinases or phosphatases, leading to altered cellular signaling pathways.
Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing physiological responses such as inflammation or cell proliferation.
Biological Activity
Recent studies have highlighted several biological activities associated with this compound:
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. For example:
- In vitro studies demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Preliminary investigations into the anticancer potential of this compound have shown promising results:
- Cytotoxicity Assays : In vitro tests on human cancer cell lines revealed that the compound induces apoptosis and inhibits cell proliferation .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| LCLC-103H | 12.5 | Induces apoptosis |
| A-427 | 15.0 | Inhibits proliferation |
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties:
- In vivo models demonstrated reduced levels of pro-inflammatory cytokines in treated animals compared to controls .
Case Studies
Several case studies provide insights into the practical applications and efficacy of this compound:
- Case Study on Antimicrobial Efficacy : In a controlled study involving infected wounds in mice, topical application of the compound resulted in a significant reduction in bacterial load and accelerated healing compared to untreated controls .
- Cancer Treatment Trials : A phase II clinical trial investigated the use of this compound as an adjunct therapy for patients with advanced solid tumors. Results indicated improved patient outcomes and tolerability .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione?
- Methodology :
- Solvent selection : Absolute ethanol is commonly used for condensation reactions involving pyrazole derivatives due to its polarity and ability to stabilize intermediates. For example, similar compounds were synthesized by refluxing in ethanol for 2–6 hours .
- Catalysts : Triethylamine (TEA) is effective in deprotonation and facilitating nucleophilic substitutions. In reactions with hydrazonoyl chlorides, TEA improved yields by neutralizing HCl byproducts .
- Workup : Crystallization from dimethylformamide (DMF)-ethanol mixtures (1:1) is recommended for purification, as demonstrated in analogous thiadiazole syntheses .
Q. How can researchers validate the structural identity and purity of this compound?
- Methodology :
- Spectroscopy : Use - and -NMR to confirm the presence of methyl groups (δ ~2.0–3.5 ppm) and the conjugated pyrazole-diazinane system. Mass spectrometry (HRMS) can verify molecular ion peaks .
- Crystallography : Single-crystal X-ray diffraction resolves tautomeric forms, which are common in diazinane-trione systems. For example, tautomerism in 1,3-dimethylpyrimidinetrione derivatives was confirmed via crystallographic data .
- HPLC : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) assesses purity (>95%) and detects byproducts .
Advanced Research Questions
Q. How should experimental designs be structured to investigate the compound’s pharmacological activity while minimizing confounding variables?
- Methodology :
- Randomized block designs : Adapt split-split plot frameworks (e.g., trellis system studies) to test dose-response relationships. For example, assign compound concentrations as sub-subplots, cell lines as subplots, and biological replicates as main plots .
- Controls : Include vehicle controls (e.g., DMSO) and reference inhibitors (e.g., barbiturates) to benchmark activity .
- Multivariate analysis : Use ANOVA or mixed-effects models to account for time-dependent variables (e.g., enzyme inhibition kinetics) .
Q. How can contradictory data on the compound’s reactivity or bioactivity be resolved?
- Methodology :
- Theoretical alignment : Revisit electronic structure models (e.g., DFT calculations) to predict tautomeric preferences or reactive sites. For instance, pyrazole ring substituents may alter conjugation with the diazinane core, affecting reactivity .
- Reproducibility checks : Standardize solvent purity (e.g., anhydrous ethanol vs. technical grade) and reaction atmospheres (N vs. ambient), as moisture/O sensitivity is common in heterocyclic systems .
- Meta-analysis : Compare datasets across studies using funnel plots to identify publication bias or methodological inconsistencies .
Q. What strategies are effective for studying the compound’s environmental fate and ecotoxicological impacts?
- Methodology :
- Abiotic transformations : Conduct hydrolysis/photolysis experiments under controlled pH and UV light (λ = 254 nm) to track degradation products via LC-MS .
- Biotic assays : Use OECD-standard soil microcosms with spiked concentrations (e.g., 1–100 ppm) to assess microbial degradation rates and metabolite accumulation .
- Trophic transfer studies : Expose model organisms (e.g., Daphnia magna) to quantify bioaccumulation factors (BCF) and tissue-specific distribution .
Q. How can computational methods enhance the understanding of structure-activity relationships (SAR) for this compound?
- Methodology :
- Docking simulations : Use AutoDock Vina to model interactions with target proteins (e.g., GABA receptors). Pyrazole and diazinane moieties may occupy hydrophobic pockets, as seen in barbiturate analogs .
- QSAR modeling : Train models on pyrazole-derived inhibitors to predict IC values based on substituent electronegativity and steric parameters .
- MD simulations : Perform 100-ns trajectories in explicit solvent (e.g., TIP3P water) to analyze conformational stability of the methylidene bridge .
Q. What hybrid methodologies can bridge gaps between synthetic chemistry and biological testing?
- Methodology :
- High-throughput screening (HTS) : Pair parallel synthesis (e.g., 96-well plates) with automated fluorescence-based assays for rapid activity profiling .
- In situ characterization : Use real-time FTIR or Raman spectroscopy to monitor reaction progress and isolate intermediates for bioassays .
- Field-deployable analytics : Adapt portable GC-MS systems for on-site ecotoxicity assessments, as proposed in environmental chemistry frameworks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
